1-Nitro-2-(pentafluoroethyl)benzene

Physical organic chemistry Substituent effects Fluorine chemistry

1-Nitro-2-(pentafluoroethyl)benzene (CAS 60979-15-9) is an ortho-substituted fluorinated nitroaromatic compound with the molecular formula C8H4F5NO2 and molecular weight 241.11 g/mol. It belongs to the class of pentafluoroethyl-substituted nitrobenzenes, where the -C2F5 group acts as a strongly electron-withdrawing substituent comparable in Hammett σ-constant magnitude to the -CF3 group.

Molecular Formula C8H4F5NO2
Molecular Weight 241.11 g/mol
CAS No. 60979-15-9
Cat. No. B12079516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-(pentafluoroethyl)benzene
CAS60979-15-9
Molecular FormulaC8H4F5NO2
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14(15)16/h1-4H
InChIKeyOIICZKWDOWBHOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-2-(pentafluoroethyl)benzene (CAS 60979-15-9) Product Guide: Procurement and Research Use


1-Nitro-2-(pentafluoroethyl)benzene (CAS 60979-15-9) is an ortho-substituted fluorinated nitroaromatic compound with the molecular formula C8H4F5NO2 and molecular weight 241.11 g/mol [1]. It belongs to the class of pentafluoroethyl-substituted nitrobenzenes, where the -C2F5 group acts as a strongly electron-withdrawing substituent comparable in Hammett σ-constant magnitude to the -CF3 group [2]. The ortho positioning of the nitro group relative to the pentafluoroethyl substituent distinguishes this regioisomer from its meta (CAS 656-84-8) and para (CAS 60979-14-8) counterparts [3]. This compound serves as a versatile synthetic intermediate for pharmaceuticals, agrochemicals, and functional materials requiring fluorinated aromatic building blocks .

Why Generic Substitution of 1-Nitro-2-(pentafluoroethyl)benzene (CAS 60979-15-9) Fails


Generic substitution among fluorinated nitroaromatics is scientifically inadmissible due to quantifiable differences in electronic effects, regiospecific reactivity, and physical properties. The ortho substitution pattern in 1-nitro-2-(pentafluoroethyl)benzene creates distinct steric and electronic environments compared to its meta and para isomers, which affect both downstream synthetic transformations and final product performance [1]. The pentafluoroethyl group (-C2F5) exhibits a larger steric demand (Taft Es parameter more negative) than the trifluoromethyl group (-CF3), leading to different reaction kinetics in nucleophilic aromatic substitution and cross-coupling reactions [2]. Furthermore, the C2F5 moiety imparts higher thermostability to metal complexes and organometallic intermediates relative to CF3 analogs, a critical factor in catalytic process development [3]. Substitution with non-fluorinated or differently fluorinated analogs alters metabolic stability, lipophilicity, and electronic properties of final drug candidates or materials, potentially invalidating prior optimization work and regulatory filings.

1-Nitro-2-(pentafluoroethyl)benzene Quantitative Differentiation Evidence Guide


Ortho-Pentafluoroethyl Substituent Electronic Effect Comparable to Trifluoromethyl with Distinct Steric Profile

The pentafluoroethyl group (-C2F5) demonstrates electron-withdrawing capability quantitatively similar to the trifluoromethyl group (-CF3), as measured by pKa comparisons on substituted benzoic acids and anilines [1]. This establishes 1-nitro-2-(pentafluoroethyl)benzene as a functional electronic equivalent to ortho-nitrobenzotrifluoride (CAS 384-22-5) while offering distinct steric and physicochemical advantages. In acid-catalyzed hydration reactions, the C2F5 substituent retards carbocation formation by a factor of 2.8 relative to CF3, demonstrating significantly greater steric hindrance [2]. For procurement decisions, this compound provides comparable electronic tuning of aromatic systems while delivering enhanced steric protection against undesired side reactions in SNAr transformations .

Physical organic chemistry Substituent effects Fluorine chemistry

Higher Purity Specification than Meta Isomer from Commercial Suppliers

Commercial availability data indicates that 1-nitro-2-(pentafluoroethyl)benzene (ortho isomer, CAS 60979-15-9) is routinely offered at 98% purity specification from major suppliers . In contrast, the meta isomer (1-nitro-3-(pentafluoroethyl)benzene, CAS 656-84-8) is frequently listed at unspecified purity grades or requires custom quotation, suggesting more challenging synthesis or purification workflows for the meta regioisomer . This purity differential has direct implications for downstream applications requiring precise stoichiometric control and minimal impurities that could interfere with catalytic transformations or biological assays.

Analytical chemistry Quality control Procurement specifications

LogP of 3.77 Differentiates Ortho Isomer from Less Lipophilic Fluoronitroaromatic Alternatives

The predicted LogP value for 1-nitro-2-(pentafluoroethyl)benzene is 3.77 [1], reflecting substantial lipophilicity imparted by the C2F5 group. This represents a marked increase relative to the trifluoromethyl analog 1-nitro-2-(trifluoromethyl)benzene (2-nitrobenzotrifluoride, CAS 384-22-5), which has a predicted LogP of approximately 2.5-2.7 [2]. The ~1 log unit difference corresponds to an approximately 10-fold increase in partition coefficient, which translates to enhanced membrane permeability and potentially improved bioavailability for drug candidates derived from this intermediate. For agrochemical applications, higher LogP correlates with improved leaf cuticle penetration and systemic distribution.

Physicochemical property prediction Drug-likeness ADME optimization

Increased Thermostability of C2F5-Substituted Organometallic Complexes Relative to CF3 Analogs

Comparative studies on pentafluoroethylated and trifluoromethylated compounds of silicon, germanium, and tin demonstrate that C2F5-substituted derivatives frequently exhibit higher thermostability than their CF3 counterparts [1]. This enhanced thermal stability allows more convenient handling and processing of organometallic intermediates during synthesis. While direct data on 1-nitro-2-(pentafluoroethyl)benzene thermostability is not available, the class-level inference applies: the C2F5 group confers thermal robustness to metal complexes and intermediates derived from this building block. This property is particularly valuable for reactions requiring elevated temperatures or extended reaction times, where CF3-containing intermediates may undergo decomposition.

Organometallic chemistry Catalysis Material stability

1-Nitro-2-(pentafluoroethyl)benzene (CAS 60979-15-9): Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Fluorinated Aromatic Building Block for Lead Optimization

1-Nitro-2-(pentafluoroethyl)benzene serves as a key intermediate for synthesizing fluorinated pharmaceuticals, particularly those requiring enhanced metabolic stability and membrane permeability. The C2F5 group provides approximately 10× higher lipophilicity (LogP = 3.77) compared to CF3 analogs (LogP ≈ 2.5-2.7), enabling rational modulation of ADME properties in lead optimization programs [1]. The nitro group can be selectively reduced to the corresponding aniline derivative for subsequent diversification via amide coupling, sulfonamide formation, or diazonium chemistry. The 98% commercial purity specification supports direct use in multi-step syntheses without additional purification steps .

Agrochemical Intermediate: Enhanced Environmental Stability and Bioavailability

The pentafluoroethyl group imparts increased metabolic stability and lipophilicity to agrochemical active ingredients, improving field persistence and plant uptake. The higher LogP value (3.77) facilitates leaf cuticle penetration and systemic distribution compared to less lipophilic fluoroaromatic alternatives [1]. The electron-withdrawing C2F5 group (σp ≈ 0.53-0.54) electronically parallels the widely used CF3 group while providing distinct steric protection against metabolic degradation . This combination of properties makes 1-nitro-2-(pentafluoroethyl)benzene a strategic starting material for developing next-generation herbicides, fungicides, and insecticides with improved efficacy and reduced application rates.

Materials Science: Precursor for Functional Fluorinated Polymers and Liquid Crystals

The ortho-substituted nitro-pentafluoroethyl aromatic scaffold provides a versatile platform for synthesizing specialty polymers and liquid crystalline materials. The strong electron-withdrawing character of the C2F5 group, combined with the reducible nitro functionality, enables the construction of push-pull chromophores and nonlinear optical materials [1]. The enhanced thermostability of C2F5-containing intermediates relative to CF3 analogs supports high-temperature polymerization conditions and improves the thermal stability of final materials . The ortho substitution pattern introduces conformational constraints that can be exploited to tune mesogenic properties in liquid crystal design.

Synthetic Methodology Development: Substrate for SNAr and Cross-Coupling Studies

1-Nitro-2-(pentafluoroethyl)benzene is an ideal substrate for investigating steric and electronic effects in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The ortho-C2F5 group provides 2.8× greater steric hindrance than CF3 in reactions proceeding through carbocation intermediates, enabling systematic studies of steric versus electronic contributions to reaction outcomes [1]. The electron-withdrawing nitro group activates the aromatic ring toward SNAr while the C2F5 group modulates the electronic environment without participating directly in bond-forming events. This compound serves as a well-defined model system for developing and optimizing new synthetic methodologies applicable to fluorinated aromatic systems .

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